molecular formula C7H8N4O B093372 3,7-Dimethylhypoxanthine CAS No. 19143-59-0

3,7-Dimethylhypoxanthine

Cat. No. B093372
CAS RN: 19143-59-0
M. Wt: 164.16 g/mol
InChI Key: XKOHAPDAGMARLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dimethylhypoxanthine is a purine derivative that is commonly used in scientific research. It is a methylated form of hypoxanthine and is also known as 7-methylxanthine. This compound has several applications in the field of biochemistry and physiology, and its unique properties have made it a popular choice for many laboratory experiments.

Mechanism Of Action

3,7-Dimethylhypoxanthine acts as a competitive inhibitor of adenosine receptors, which are involved in the regulation of several physiological processes. This compound has been shown to increase the levels of neurotransmitters such as dopamine and norepinephrine in the brain, which can lead to increased alertness and cognitive function.

Biochemical And Physiological Effects

3,7-Dimethylhypoxanthine has several biochemical and physiological effects on the body. It has been shown to increase the levels of cyclic AMP (cAMP) in cells, which can lead to increased cell signaling and gene expression. It also has a mild diuretic effect, which can help to reduce water retention in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,7-Dimethylhypoxanthine in laboratory experiments is its stability and solubility in water. It is also relatively inexpensive and easy to obtain. However, one limitation is that it can be difficult to distinguish between this compound and other xanthine derivatives in biological samples.

Future Directions

There are several potential future directions for research involving 3,7-Dimethylhypoxanthine. One area of interest is the study of its effects on the immune system, as it has been shown to have anti-inflammatory properties. Another area of interest is the development of new drugs based on the structure of this compound, which could have potential applications in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields of research.

Synthesis Methods

3,7-Dimethylhypoxanthine can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One of the most common methods is the chemical synthesis of hypoxanthine, followed by methylation with methyl iodide. Enzymatic methods involve the use of enzymes such as xanthine oxidase or methyltransferases to catalyze the reaction.

Scientific Research Applications

3,7-Dimethylhypoxanthine has several applications in scientific research. It is commonly used as a standard reference compound in the analysis of purine compounds in biological samples. It is also used in the study of purine metabolism and the effects of caffeine on the body.

properties

CAS RN

19143-59-0

Product Name

3,7-Dimethylhypoxanthine

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

3,7-dimethylpurin-6-one

InChI

InChI=1S/C7H8N4O/c1-10-3-8-6-5(10)7(12)9-4-11(6)2/h3-4H,1-2H3

InChI Key

XKOHAPDAGMARLK-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C(=O)N=CN2C

Canonical SMILES

CN1C=NC2=C1C(=O)N=CN2C

Origin of Product

United States

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